1-Oxide-4-thiomorpholine propanoic acid

Catalog No.
S12748859
CAS No.
1020722-32-0
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxide-4-thiomorpholine propanoic acid

CAS Number

1020722-32-0

Product Name

1-Oxide-4-thiomorpholine propanoic acid

IUPAC Name

3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c9-7(10)1-2-8-3-5-12(11)6-4-8/h1-6H2,(H,9,10)

InChI Key

ISQVIMBJVMXVGG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1CCC(=O)O

1-Oxide-4-thiomorpholine propanoic acid, also known as 3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid, is a heterocyclic compound characterized by its unique structure that includes a thiomorpholine ring. Its molecular formula is C7H13NO3SC_7H_{13}NO_3S, and it has a molecular weight of approximately 191.25 g/mol. The compound features a sulfur atom in place of the oxygen found in morpholine, making it a thio-analogue of morpholine. This structural modification contributes to its distinct chemical properties and biological activities .

The chemical reactivity of 1-oxide-4-thiomorpholine propanoic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, allowing for modifications at the thiomorpholine ring.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of simpler compounds .

1-Oxide-4-thiomorpholine propanoic acid exhibits a range of biological activities, making it a compound of interest in pharmaceutical research. Some notable activities include:

  • Antimicrobial Properties: Derivatives of thiomorpholine compounds have shown significant antibacterial and antifungal activities.
  • Antiepileptic Effects: Research indicates potential efficacy in treating epilepsy, similar to other thiomorpholine derivatives.
  • Analgesic Effects: The compound may possess pain-relieving properties, contributing to its potential use in pain management therapies .

Several synthetic routes have been developed for producing 1-oxide-4-thiomorpholine propanoic acid:

  • Thiomorpholine Synthesis: Starting from morpholine, sulfur is introduced into the ring through various methods such as reaction with sulfur dichloride.
  • Functionalization: The introduction of the propanoic acid moiety can be achieved through acylation reactions involving acetic anhydride or other acylating agents.
  • Oxidation Reactions: The formation of the 1-oxide group can be accomplished through oxidation using agents like hydrogen peroxide or potassium permanganate .

The applications of 1-oxide-4-thiomorpholine propanoic acid span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and analgesic drugs.
  • Chemical Synthesis: It is utilized as an intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological properties .

Interaction studies focus on how 1-oxide-4-thiomorpholine propanoic acid interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and efficacy.
  • Enzyme Inhibition: Studies on its ability to inhibit specific enzymes are crucial for understanding its therapeutic potential and mechanisms of action.

These studies are essential for optimizing the compound's use in therapeutic contexts and understanding potential side effects .

Similar Compounds

Several compounds share structural similarities with 1-oxide-4-thiomorpholine propanoic acid, allowing for comparative analysis:

Compound NameMolecular FormulaUnique Features
2-(1,1-Dioxidothiomorpholino)propanoic acidC7H13NO3SContains a dioxo group; potential for different reactivity
4-Thiomorpholinepropanoic acidC7H13NO3SLacks the oxide functionality; different biological activity
1-Oxide-4-thiomorpholine acetic acidC6H12ClNO3SAcetic acid derivative; different solubility properties

These compounds highlight the uniqueness of 1-oxide-4-thiomorpholine propanoic acid due to its specific functional groups and resultant biological activities .

XLogP3

-3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

191.06161445 g/mol

Monoisotopic Mass

191.06161445 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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